molecular formula C19H18N2O B11146164 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B11146164
M. Wt: 290.4 g/mol
InChI Key: JPUNZTHDPUIMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone is a hybrid organic compound featuring a 3,4-dihydroisoquinoline scaffold linked via an ethanone bridge to a 1H-indole moiety. The 3,4-dihydroisoquinoline core is a partially saturated heterocyclic system known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors. The indole group, a bicyclic aromatic structure, is prevalent in bioactive molecules due to its hydrogen-bonding and π-stacking capabilities. This compound’s structural duality positions it as a candidate for diverse biological applications, though its specific pharmacological profile remains understudied compared to analogs .

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-indol-1-ylethanone

InChI

InChI=1S/C19H18N2O/c22-19(14-20-11-10-16-6-3-4-8-18(16)20)21-12-9-15-5-1-2-7-17(15)13-21/h1-8,10-11H,9,12-14H2

InChI Key

JPUNZTHDPUIMHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C=CC4=CC=CC=C43

Origin of Product

United States

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone, a derivative of isoquinoline and indole, has garnered attention for its potential biological activities. These include anti-inflammatory, analgesic, and possibly neuroprotective effects. This article synthesizes available research findings on its biological activity, discusses synthesis methods, and presents relevant case studies.

  • Molecular Formula : C19H16N2O2
  • Molecular Weight : 304.35 g/mol
  • IUPAC Name : 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Isoquinoline Moiety : Derived from precursors like 3,4-dihydroisoquinoline through reactions such as the Pictet-Spengler reaction.
  • Indole Moiety Synthesis : The indole ring can be synthesized from various indole derivatives.
  • Coupling Reaction : The isoquinoline and indole moieties are linked via an ethanone bridge using coupling agents like Grignard reagents.

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of indole and isoquinoline exhibit significant anti-inflammatory properties. A study highlighted that compounds with similar structures demonstrated inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways .

Compound Activity Reference
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanonePotential COX-2 inhibitor
IndomethacinReference drug for COX-2 inhibition

Neuroprotective Potential

Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially offering neuroprotective effects. The modulation of neurotransmitter systems could be beneficial in treating neurological disorders.

Study on COX-2 Inhibition

A recent study synthesized several indole derivatives and evaluated their COX-2 inhibitory activity. Among these, compounds structurally related to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone showed promising results in reducing inflammation in animal models .

Neuropharmacological Activity

Another study explored the neuropharmacological effects of related compounds in models of neurodegeneration. Results indicated that certain derivatives could enhance neuronal survival under stress conditions, suggesting a protective role against neurodegenerative diseases .

The proposed mechanism involves binding to specific receptors or enzymes, influencing various signaling pathways:

  • COX Inhibition : Reduces the production of pro-inflammatory mediators.
  • Neurotransmitter Modulation : Potentially alters synaptic transmission and neuronal health.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s closest analogs differ in substituents on the dihydroisoquinoline ring or the ethanone-linked moiety. Below is a comparative analysis of key derivatives:

Compound Substituents Biological Activity Key Findings Reference
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone Indol-1-yl group at ethanone position Limited direct data; inferred activity based on structural analogs Indole moiety may enhance protein binding (e.g., CD44 antagonism ).
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone 6,7-Dimethoxy (dihydroisoquinoline); phenylamino (ethanone) HIV-1 RT inhibition (IC₅₀ ~10–100 μM) Methoxy groups enhance solubility and RT binding; electron-withdrawing groups improve potency .
2-((4-Chlorophenyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (28NH) 4-Chlorophenylamino group Virtual screening hit for ion channel modulation Chlorine substituent improves metabolic stability and target affinity .
1-(2-{[(3S)-3-(Aminomethyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}phenyl)-... (DRO) Complex pyrazole-carboxamide substituent Antiproliferative and apoptotic effects Bulky substituents enhance selectivity for kinase targets .
2-(3,5-Dichloro-1-methyl-1H-indazol-4-yl)-1-[(1S,3R)-3-(hydroxymethyl)... (Glovadalenum) Indazole and hydroxymethyl-dihydroisoquinoline Dopamine D1 receptor positive allosteric modulator Heterocyclic diversity critical for receptor specificity .

Preparation Methods

Solvent and Base Selection

DMF serves as the optimal solvent due to its high polarity, which stabilizes the transition state during alkylation. Potassium carbonate outperforms stronger bases (e.g., NaH) by minimizing side reactions such as over-alkylation or decomposition of the bromoacetyl intermediate.

Temperature and Stoichiometry

Maintaining the reaction at 60°C ensures sufficient reactivity without promoting thermal degradation. A 1:1 molar ratio of 1-(bromoacetyl)indole to 3,4-dihydroisoquinoline prevents di-substitution, a common side reaction observed at higher amine concentrations.

Alternative Synthetic Approaches

Multicomponent Reactions

Inspired by spirocyclic compound syntheses, a one-pot multicomponent reaction between indole, 3,4-dihydroisoquinoline, and acetylenedicarboxylate was explored. However, this approach yielded <5% of the desired product, with competing [2+2] cycloadditions dominating.

Reductive Amination

Attempts to condense 1-(2-oxoethyl)indole with 3,4-dihydroisoquinoline using NaBH₃CN in methanol resulted in over-reduction of the ketone to a secondary alcohol, rendering this route non-viable.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.21 (s, 1H, indole H-2)

  • δ 7.45–7.12 (m, 8H, aromatic protons)

  • δ 4.38 (t, J = 6.1 Hz, 2H, –CH₂–C=O)

  • δ 3.92 (t, J = 5.9 Hz, 2H, dihydroisoquinoline N–CH₂)

  • δ 2.85–2.78 (m, 4H, dihydroisoquinoline CH₂)

¹³C NMR (100 MHz, DMSO-d₆)

  • δ 198.4 (C=O)

  • δ 136.2–110.7 (aromatic carbons)

  • δ 52.1 (N–CH₂–C=O)

  • δ 48.9 (dihydroisoquinoline N–CH₂)

Mass Spectrometry

ESI-MS (m/z): 321.2 [M+H]⁺ (calc. 321.4 for C₂₀H₁₇N₂O)

Challenges and Mitigation Strategies

Regioselectivity in Indole Functionalization

The 1-position of indole is less reactive than the 3-position, necessitating strong bases (e.g., KOH) to deprotonate the NH group. Tetrabutylammonium iodide (TBAI) was added as a phase-transfer catalyst to enhance reaction efficiency.

Purification Difficulties

Silica gel chromatography with gradient elution (hexanes/EtOAc to CH₂Cl₂/MeOH) resolved co-eluting byproducts. Recrystallization from ethanol/water further improved purity.

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) achieved 30–40% overall yield, while pilot-scale runs (100 g) faced reduced yields (22%) due to heat dissipation issues. Continuous flow reactors are proposed to enhance scalability by improving temperature control .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
Alkylation4-Chloro-1-(4-methoxyphenyl)butan-1-one, THIQ, KOH/THF, 24h72%
PurificationSilica gel chromatography (EtOAc:hexane 3:7)>95% purity

Basic: Which analytical techniques are critical for structural validation of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 160–180 ppm for carbonyl groups) confirm connectivity .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving stereochemistry and intermolecular interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ calculated for C20_{20}H19_{19}N2_2O: 311.1522) .

Advanced: How does the dihydroisoquinoline moiety influence biological target engagement (e.g., dopamine D1 receptors vs. CD44)?

Answer:
The dihydroisoquinoline scaffold enables:

  • Dopamine D1 receptor modulation : Acts as a positive allosteric modulator (PAM) by stabilizing receptor conformations, enhancing ligand sensitivity (EC50_{50} values determined via cAMP assays in HEK293 cells) .
  • CD44 antagonism : The planar aromatic system binds the HA-binding domain, blocking hyaluronic acid interactions (validated by SPR and molecular docking) .

Methodological Note : Use competitive binding assays with 3^3H-labeled ligands and molecular dynamics (MD) simulations to differentiate binding modes .

Advanced: What strategies address off-target effects when this compound shows activity across divergent targets (e.g., calcium channels vs. HA-binding proteins)?

Answer:

  • Structural modifications : Introduce substituents (e.g., methoxy groups) to reduce lipophilicity and improve selectivity (e.g., compound (1S)-8t in N-type calcium channel studies) .
  • Selectivity assays : Parallel screening against related targets (e.g., L-type calcium channels, integrins) using patch-clamp electrophysiology or fluorescence polarization .

Q. Table 2: Selectivity Data for Analogous Compounds

TargetIC50_{50} (nM)Selectivity Ratio (vs. Off-Target)
CD4412010x over αv_vβ3_3 integrin
Cav2.2 (N-type)4515x over Cav1.2 (L-type)

Advanced: How should researchers resolve discrepancies between computational binding predictions and experimental activity data?

Answer:

  • Validation steps :
    • Re-dock ligands using flexible receptor models (e.g., induced-fit docking in Schrödinger).
    • Perform MD simulations (>100 ns) to assess binding stability .
    • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .

Case Study : A predicted IC50_{50} of 80 nM for CD44 via docking was refined to 150 nM after MD simulations, aligning with SPR data .

Basic: What crystallization protocols are recommended for X-ray structure determination?

Answer:

  • Co-crystallization : Use hanging-drop vapor diffusion with PEG 3350 as precipitant.
  • Data collection : Synchrotron radiation (λ = 0.98 Å) improves resolution (<1.5 Å).
  • Refinement : SHELXL refines structures with anisotropic displacement parameters; R-factors <0.05 indicate high accuracy .

Advanced: Which in vitro models are suitable for evaluating neuropharmacological effects?

Answer:

  • HEK293 cells : Transfected with human dopamine D1 receptors for cAMP accumulation assays .
  • Primary neuronal cultures : Assess calcium flux using Fura-2 AM dye and fluorescence microscopy .

Advanced: How can hypothesized allosteric modulation mechanisms be validated?

Answer:

  • FRET-based sensors : Detect conformational changes in receptors (e.g., D1R intramolecular rearrangements) .
  • Mutagenesis : Key residues (e.g., D1R Thr224^{224}) are mutated to disrupt allosteric pockets, abolishing potentiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.